molecular formula C26H29FN2O3S B2436472 N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide CAS No. 1005302-39-5

N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide

Cat. No.: B2436472
CAS No.: 1005302-39-5
M. Wt: 468.59
InChI Key: AHGDAPOAOKQGIY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and an adamantane-1-carboxamide group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl sulfonyl group would likely contribute to the compound’s polarity and could potentially be involved in hydrogen bonding . The tetrahydroquinoline group is a common structural motif in many biologically active compounds and could contribute to the compound’s potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability could be affected by the presence of the sulfonyl group .

Scientific Research Applications

Anticancer Activity

The sulfonamide derivatives, including structures similar to the specified compound, have been explored for their cytotoxic activity against cancer cell lines. In particular, research has demonstrated that certain sulfonamide compounds exhibit potent anticancer activity against breast and colon cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimalarial Applications

Another study focused on the antimalarial potential of aminoquinolines tethered to an adamantane carrier, demonstrating significant in vitro and in vivo activity against Plasmodium berghei. The inclusion of a fluorine atom enhanced the compounds' effectiveness as intrahepatocytic parasite inhibitors, indicating a promising approach for antimalarial drug development (Terzić et al., 2016).

Catalysis and Synthesis

Research has also delved into the catalytic applications of N-sulfonated compounds. A novel N-sulfonated Brönsted acidic catalyst was developed to promote the synthesis of polyhydroquinoline derivatives, demonstrating the versatility and efficiency of these catalysts in facilitating organic reactions under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Polymeric Materials

The synthesis of new polyamides incorporating adamantane-type structures has been reported, highlighting the materials' solubility, thermal stability, and mechanical properties. These polyamides, prepared through polycondensation, show promise for various industrial applications due to their high molecular weight and amorphous nature (Liaw, Liaw, & Chung, 1999).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. Some compounds demonstrated potent broad-spectrum antibacterial activity and significant reduction in serum glucose levels in diabetic rats, suggesting potential applications in treating infections and diabetes (Al-Wahaibi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it was designed to interact with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were a pharmaceutical, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3S/c27-21-4-7-23(8-5-21)33(31,32)29-9-1-2-20-3-6-22(13-24(20)29)28-25(30)26-14-17-10-18(15-26)12-19(11-17)16-26/h3-8,13,17-19H,1-2,9-12,14-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGDAPOAOKQGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)S(=O)(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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